Product packaging for Diisoheptyl phthalate(Cat. No.:CAS No. 71888-89-6)

Diisoheptyl phthalate

Cat. No.: B3416298
CAS No.: 71888-89-6
M. Wt: 362.5 g/mol
InChI Key: RKELNIPLHQEBJO-UHFFFAOYSA-N
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Description

Contextualization within Phthalate (B1215562) Ester Chemistry

Phthalate esters are synthesized by the reaction of phthalic anhydride (B1165640) with an alcohol. wikipedia.org In the case of diisoheptyl phthalate, the alcohol used is isoheptyl alcohol. cpsc.gov Structurally, phthalate esters are characterized by a diester structure with a benzenedicarboxylic acid head group linked to two ester side chains. industrialchemicals.gov.au DIHP is specifically classified as a high molecular weight phthalate and is considered a 'transitional' phthalate, produced from alcohols with branched carbon backbones. industrialchemicals.gov.au

The general chemical formula for this compound is C22H34O4. wikipedia.org It is typically a mixture of various isoheptyl esters of phthalic acid. wikipedia.org The branched nature of its alkyl chains distinguishes it from some other phthalates and influences its physical and chemical properties. cpsc.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C22H34O4
Molar Mass 362.510 g·mol−1 wikipedia.org
Density 0.99 g/cm3 wikipedia.org

Historical Trajectory of Production and Industrial Utilization of this compound

The commercial production of phthalates began in the 1920s, and their use expanded significantly with the advent of polyvinyl chloride (PVC) in 1931. wikipedia.org this compound, like other phthalates, has been manufactured in closed systems through the catalytic esterification of phthalic anhydride with isoheptyl alcohols. cpsc.govresearchgate.net

Historically, DIHP has been an important plasticizer. wikipedia.org Production of diisoheptyl and diisohexyl phthalate peaked in the mid-to-late 1990s at 48,000 metric tons. cpsc.govresearchgate.net However, U.S. production of DIHP has seen a decline, from 26,000 metric tons in 2005 to 22,700 metric tons in 2008, with projections for further decreases. cpsc.govresearchgate.net Production in Japan ceased in 2000, and it is no longer manufactured in the European Union or the United States as of the end of 2010. cpsc.govresearchgate.netresearchgate.net

The primary industrial application of DIHP has been as a plasticizer for PVC resins to impart flexibility. industrialchemicals.gov.au These PVC applications include flooring, wall coverings, and molding and coating plastisols. cpsc.govindustrialchemicals.gov.au Beyond PVC, DIHP has been used in cellulose (B213188) plastics, rubbers, selected paints, adhesives, and screen printing inks. industrialchemicals.gov.au It was marketed as a general-purpose, strongly solvating, and highly compatible plasticizer. cpsc.gov

Table 2: Industrial Applications of this compound

Application Material
Plasticizer Polyvinyl Chloride (PVC) Resins industrialchemicals.gov.au
Flexibility Additive Cellulose Plastics, Rubbers industrialchemicals.gov.au
Component Paints, Adhesives industrialchemicals.gov.au
Specialist Use Screen Printing Inks industrialchemicals.gov.au

Current Research Imperatives for this compound in Academic Discourse

Current research on this compound is largely driven by the need to understand its potential effects following human exposure. Although production has ceased in the U.S. and E.U., DIHP may still be present in existing products and as part of phthalate diester mixtures. researchgate.netnih.gov

A significant focus of recent studies is the development of reliable methods for biomonitoring human exposure to DIHP. nih.gov Researchers have identified oxidative metabolites of DIHP, such as monohydroxyheptyl phthalate (MHHpP), mono-oxoheptyl phthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP), as potential biomarkers. researchgate.netnih.gov Studies have detected these metabolites in human urine samples, suggesting ongoing exposure. researchgate.netnih.gov

Furthermore, in vitro studies have investigated the biological activity of DIHP. Some research suggests that DIHP may exhibit estrogen receptor α-agonistic and androgen receptor-antagonistic activities. industrialchemicals.gov.au However, results have been conflicting in some cases. industrialchemicals.gov.au Given that other transitional phthalates have been associated with reproductive and developmental effects, there is a continued interest in clarifying the potential long-term effects of DIHP. industrialchemicals.gov.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O4 B3416298 Diisoheptyl phthalate CAS No. 71888-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(5-methylhexyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RKELNIPLHQEBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
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DSSTOX Substance ID

DTXSID30872297
Record name Bis(5-methylhexyl) phthalate
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Molecular Weight

362.5 g/mol
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Physical Description

Liquid; [Reference #1]
Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Vapor Pressure

0.0000007 [mmHg]
Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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CAS No.

41451-28-9, 71888-89-6, 90937-19-2
Record name Di-(5-methylhexyl)phthalate
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Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Record name Bis(5-methylhexyl) phthalate
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Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Record name DIISOHEPTYL PHTHALATE
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Synthesis and Manufacturing Methodologies of Diisoheptyl Phthalate

Industrial Production Pathways and Chemical Engineering Aspects

The primary industrial method for manufacturing Diisoheptyl phthalate (B1215562) (DIHP) is through the catalytic esterification of phthalic anhydride (B1165640) with isoheptyl alcohol. cpsc.govresearchgate.net This process is characteristic of the production of most phthalate esters and is typically conducted in a closed system to ensure control over reaction conditions and containment of reactants and products. cpsc.govresearchgate.netwikipedia.org

The synthesis is a two-step reaction. The first step, monoesterification, occurs readily when phthalic anhydride reacts with the alcohol to form a monoester. This initial reaction is fast and can proceed even without a catalyst. wikipedia.orgresearchgate.net The second step, which converts the monoester into the final diester (DIHP), is slower and requires a catalyst and higher temperatures to drive the reaction to completion by removing the water byproduct. wikipedia.orgresearchgate.net

C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H) (Fast, monoesterification) C₆H₄(CO₂R)(CO₂H) + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O (Slow, diesterification, requires catalyst)

From a chemical engineering perspective, the process involves heating the reaction mixture to temperatures between 150°C and 280°C. google.com An excess of isoheptyl alcohol is often used to shift the equilibrium towards the formation of the diester product. To maximize yield, the water produced during the reaction is continuously removed, typically through azeotropic distillation.

Key chemical engineering and process parameters include:

Catalyst Systems : A variety of catalysts can be used to accelerate the diesterification step. Common industrial catalysts are acid catalysts such as sulfuric acid and p-toluenesulfonic acid, as well as organometallic compounds based on tin, zirconium, or titanium, such as tetra isopropyl titanate. wikipedia.orggoogle.comgoogle.com

Reactant Ratio : The molar ratio of phthalic anhydride to alcohol is a critical parameter, with ratios typically falling in the range of 1:2.1 to 1:5.0 to ensure complete conversion of the anhydride. google.com

Purification : After the reaction is complete, the crude DIHP mixture undergoes several purification steps. Unreacted isoheptyl alcohol is recovered, often via vacuum distillation, and recycled back into the process. cpsc.govresearchgate.net The product is then neutralized to remove the acidic catalyst, washed, and purified further, potentially using activated charcoal, to achieve high purity, often exceeding 99%. cpsc.govresearchgate.net

Impurities : The final commercial product may contain minor impurities, including residual isoheptyl alcohol (around 0.03 wt%), diisoheptyl ether, and isoheptyl benzoate (B1203000) (collectively around 0.07 wt%). cpsc.govresearchgate.net

Below is a data table summarizing the typical industrial production parameters for phthalate esters like Diisoheptyl Phthalate.

ParameterTypical Value / ConditionPurpose
Primary Reactants Phthalic Anhydride, Isoheptyl AlcoholFormation of the ester
Reaction Type Two-step EsterificationSynthesis of monoester then diester
Temperature 150°C - 280°CTo achieve sufficient reaction rate and remove water
Catalyst Titanium alkoxides, Sulfuric acid, p-TSATo accelerate the second esterification step
Post-Reaction Neutralization, WashingRemoval of acid catalyst and impurities
Purification Vacuum Distillation, Activated CharcoalRemoval of excess alcohol and color bodies
Final Purity > 99%To meet commercial specifications

Novel Synthetic Approaches for this compound

Research into the synthesis of phthalates, including DIHP, has explored novel catalytic systems and alternative reaction pathways to improve efficiency, reduce environmental impact, and enhance product quality. These approaches often focus on the development of advanced catalysts that are more active, selective, and reusable than traditional ones.

One area of innovation involves the use of heterogeneous solid acid catalysts. Unlike homogeneous catalysts like sulfuric acid, which can be corrosive and difficult to separate from the product, solid catalysts can be easily filtered out and potentially reused. Examples of such catalysts studied for phthalate synthesis include:

Sulfated Zirconia : This solid superacidic catalyst has demonstrated high activity for the solvent-free esterification of phthalic acid with alcohols, showing superior performance compared to conventional clays (B1170129) and zeolites. researchgate.net Its reusability for up to five cycles makes it a promising alternative for industrial applications. researchgate.net

Weak Acid Composite Catalysts : A novel catalytic system using a weak acid, such as sodium bisulfate, as the main catalyst, assisted by co-catalysts like tetrabutylammonium (B224687) bromide, has been developed. google.com This approach aims to achieve the catalytic effect of strong acids while overcoming drawbacks like equipment corrosion and complex separation, facilitating a simpler and more continuous production process. google.com

Another synthetic route is transesterification . This method involves reacting an existing ester, such as dimethyl phthalate, with isoheptyl alcohol in the presence of a catalyst. cnchemshop.com The equilibrium is driven forward by removing the lower-boiling alcohol (methanol) that is displaced. This pathway offers flexibility in feedstock selection and can be advantageous depending on the relative cost and availability of raw materials. cnchemshop.com

The table below compares conventional and novel catalytic approaches for phthalate synthesis.

Catalyst TypeExample(s)AdvantagesDisadvantages
Conventional Homogeneous Sulfuric Acid, p-Toluenesulfonic AcidHigh activity, low costCorrosive, difficult to separate, waste generation
Conventional Organometallic Titanium AlkoxidesHigh efficiencySensitive to water, can be difficult to remove
Novel Heterogeneous Sulfated Zirconia, ZeolitesReusable, non-corrosive, easy separationCan have lower activity than homogeneous catalysts
Novel Composite Sodium Bisulfate / Tetrabutylammonium BromideLess corrosive, simplified separationMay require specific reaction conditions for high yield

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mgesjournals.comispe.org In the context of this compound synthesis, several strategies align with these principles.

Use of Greener Catalysts : The shift from strong mineral acids to solid, reusable heterogeneous catalysts is a key green innovation. researchgate.net Catalysts like sulfated zirconia or functionalized zeolites minimize corrosive waste streams and simplify product purification, reducing energy consumption and the need for neutralization and washing steps. researchgate.netfrontiersin.org This aligns with the green chemistry principle of catalysis over stoichiometric reagents. ispe.org

Solvent-Free Synthesis : Conducting the esterification reaction under solvent-free conditions is another significant green improvement. researchgate.net By using an excess of the reactant alcohol as the reaction medium, the need for an additional organic solvent is eliminated, which prevents the generation of solvent waste and reduces process complexity.

Energy Efficiency : Green chemistry encourages running reactions at ambient temperature and pressure when possible. cu.edu.tr While phthalate synthesis requires high temperatures to remove water, process intensification and the development of more active catalysts that operate under milder conditions can significantly improve energy efficiency. Continuous flow synthesis is another technique that allows for better control and optimization of reactions, enhancing atom economy and reducing waste. ispe.org

Waste Valorization and Circular Economy : An emerging green chemistry frontier is the catalytic upcycling of waste phthalates. unizar.es Research has demonstrated processes to convert phthalate esters from plastic waste into valuable simple aromatics like phthalic acid, benzoic acid, or benzene (B151609) through hydrolysis and decarboxylation reactions using heterogeneous catalysts in water. frontiersin.org While not a synthesis method for DIHP, this approach creates a circular pathway for end-of-life plasticizers, reducing landfilling and providing valuable chemical feedstocks. frontiersin.orgunizar.es Similarly, catalytic hydrogenation can convert recovered phthalates into safer, non-phthalate plasticizer alternatives, such as diisononyl 1,2-cyclohexanedicarboxylate (DINCH). kuleuven.be

The application of these principles is summarized in the table below.

Green Chemistry PrincipleApplication in Phthalate SynthesisResearch Finding / Example
Catalysis Use of reusable, heterogeneous catalystsSulfated zirconia and zeolites allow for easy separation and recycling, reducing waste. researchgate.net
Safer Solvents/Conditions Solvent-free reactionsUsing excess alcohol as the reaction medium eliminates the need for auxiliary solvents. researchgate.net
Waste Prevention Catalytic upcycling of waste phthalatesHydrolysis-decarboxylation of waste plasticizers to recover benzene and benzoic acid. frontiersin.org
Designing Safer Chemicals Conversion to alternative plasticizersHydrogenation of the aromatic ring in phthalates to produce cyclohexane-based plasticizers with a more favorable toxicological profile. kuleuven.be

Environmental Distribution, Fate, and Transport Dynamics of Diisoheptyl Phthalate

Occurrence and Spatiotemporal Distribution in Environmental Compartments

Comprehensive data on the measured concentrations of Diisoheptyl phthalate (B1215562) in various environmental compartments is limited in publicly available scientific literature. Much of the environmental monitoring for phthalates has historically focused on compounds like Di(2-ethylhexyl) phthalate (DEHP). fao.orgnih.govnih.gov

Aquatic Systems: Presence in Water, Sediment, and Associated Biota

Specific quantitative data on the occurrence and spatiotemporal distribution of Diisoheptyl phthalate in aquatic systems such as water, sediment, and biota are not extensively documented in available research. industrialchemicals.gov.au However, given its use in consumer and industrial products, it is anticipated that DIHP may enter aquatic environments through pathways such as wastewater treatment plant effluents and runoff. Phthalates, in general, are frequently detected in aquatic environments. srce.hr Due to their hydrophobic nature, many phthalates tend to adsorb to sediment and suspended particulate matter. nih.gov

Terrestrial Systems: Characterization in Soil and Municipal Sludge

Information regarding the specific concentrations of this compound in soil and municipal sludge is not widely available. industrialchemicals.gov.au Phthalates are commonly found in sewage sludge due to their widespread use and subsequent disposal into wastewater systems. nih.govmdpi.com Compounds with high hydrophobicity tend to accumulate in sludge during wastewater treatment. nih.gov This sludge, when applied to land as a fertilizer, can be a source of phthalate contamination in terrestrial ecosystems. nih.gov

Atmospheric Presence and Indoor Environmental Characterization (e.g., Dust)

While the atmospheric fate of several phthalates has been investigated, specific data on this compound is scarce. nih.gov Phthalates can be released into the air from plastic products and are often found in higher concentrations in indoor environments compared to outdoor air. wikipedia.orgresearchgate.net They can exist in both the vapor phase and adsorbed to particulate matter, including indoor dust. nih.govresearchgate.net Given DIHP's use in indoor applications like flooring, its presence in indoor air and dust is plausible. industrialchemicals.gov.au

Environmental Partitioning and Mobility Mechanisms of this compound

The environmental partitioning and mobility of DIHP are governed by its chemical and physical properties, which indicate how it is likely to behave in different environmental matrices.

Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

Property Value Source
Molecular Formula C24H38O4 nih.gov
Molecular Weight 390.6 g/mol nih.gov
Physical State Oily liquid researchgate.net
Water Solubility 0.09 mg/L at 25 °C (calculated) industrialchemicals.gov.aunih.gov
Vapor Pressure 1.1 x 10⁻⁷ hPa at 25 °C (calculated) industrialchemicals.gov.au
Log Kow (Octanol-Water Partition Coefficient) 7.4 (calculated) industrialchemicals.gov.au

Adsorption and Sorption Phenomena in Environmental Matrices

The high calculated octanol-water partition coefficient (Log Kow) of 7.4 suggests that this compound is very hydrophobic and has a strong tendency to partition from water into organic phases. industrialchemicals.gov.au This indicates a high potential for adsorption and sorption to organic matter in soil, sediment, and sludge. nih.gov In aquatic environments, DIHP is expected to be predominantly associated with sediments and suspended organic particles rather than remaining dissolved in the water column. nih.gov This strong sorption behavior would limit its mobility in soil and aquatic systems, leading to its accumulation in these matrices. nih.gov

Volatilization Dynamics and Atmospheric Transport

This compound has a very low calculated vapor pressure (1.1 x 10⁻⁷ hPa at 25 °C), indicating low volatility. industrialchemicals.gov.au This property suggests that volatilization from water or soil surfaces is not a significant environmental transport mechanism under normal conditions. diva-portal.org While long-range atmospheric transport is a known pathway for some semi-volatile organic compounds, the low volatility of DIHP implies that this is not a major fate process. diva-portal.org Any atmospheric presence is more likely to be associated with particulate matter rather than the gaseous phase. nih.gov

Leaching and Migration Processes from Polymeric Materials

This compound (DIHP), a plasticizer utilized to enhance the flexibility and durability of polymeric materials, can be released into the environment through leaching and migration. industrialchemicals.gov.au Since phthalates are not chemically bonded to the polymer matrix, they can readily migrate from the plastic into surrounding media such as water, soil, and air. researchgate.netromj.org This process is influenced by a variety of factors, including the properties of the polymer, the concentration of the plasticizer, temperature, and the nature of the contacting medium. nih.govmdpi.com

The migration of phthalates from plastic is a significant pathway for their entry into the environment and subsequent human exposure. nih.gov The rate of leaching is generally higher for phthalates with lower molecular weight and greater water solubility. mst.dk Factors such as increased temperature and prolonged contact time can accelerate the migration process. mdpi.combiointerfaceresearch.com For instance, studies on other phthalates have shown that higher temperatures promote their release from microplastics into simulated marine environments. biointerfaceresearch.com The nature of the food or liquid in contact with the plastic also plays a crucial role; fatty or oily substances tend to facilitate higher migration of lipophilic phthalates. bg.ac.rsvetdergikafkas.org

While specific quantitative data on the leaching rates of this compound is not extensively detailed in the provided search results, the general principles of phthalate migration apply. The process is primarily a physical one, driven by diffusion. It is understood that the constant and slow release of these additives from the vast quantities of plastic waste contributes to their ubiquitous presence in the environment. romj.org

Table 1: Factors Influencing Phthalate Leaching from Polymeric Materials

Factor Influence on Leaching Rate References
Temperature Higher temperatures generally increase the rate of migration. mdpi.combiointerfaceresearch.com
Contact Time Longer contact periods lead to greater cumulative leaching. mdpi.com
Contact Medium Fatty and oily substances enhance the migration of lipophilic phthalates. bg.ac.rsvetdergikafkas.org
Phthalate Properties Lower molecular weight and higher water solubility can lead to faster migration. mst.dk

| Polymer Type | The specific polymer matrix affects the diffusion rate of the plasticizer. | nih.gov |

Degradation Pathways and Transformation Kinetics of this compound

The environmental persistence of this compound is significantly influenced by various degradation processes, including microbial biodegradation and phototransformation. These pathways determine the ultimate fate and potential for accumulation of the compound in different environmental compartments.

Microbial Biodegradation Mechanisms

Microbial degradation is a primary mechanism for the breakdown of phthalate esters in the environment. d-nb.infonih.gov This process can occur under both aerobic and anaerobic conditions and involves the enzymatic action of various microorganisms. researchgate.net

The biodegradation of phthalate esters like DIHP is initiated by hydrolysis, which can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.govresearchgate.net

Aerobic Pathway: In the presence of oxygen, microorganisms utilize dioxygenase enzymes to hydroxylate the aromatic ring of the phthalate. nih.govnih.gov This initial step is followed by further enzymatic reactions that lead to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov The aerobic degradation of phthalates generally proceeds by converting them to protocatechuate, a central intermediate that is then further metabolized. d-nb.info

Anaerobic Pathway: Under anaerobic conditions, the degradation pathway is fundamentally different. Bacteria first activate the phthalic acid to a coenzyme A (CoA) thioester. nih.govresearchgate.net This is followed by a decarboxylation step to form benzoyl-CoA, a key central intermediate in the anaerobic degradation of many aromatic compounds. nih.govresearchgate.net The process then continues through various reduction and ring-cleavage steps.

The initial and crucial step in the microbial degradation of phthalate diesters is enzymatic hydrolysis. d-nb.info Esterase enzymes produced by microorganisms cleave the ester bonds, resulting in the formation of the corresponding monoester and alcohol. d-nb.infonih.gov For this compound, this would result in mono-isoheptyl phthalate and isoheptyl alcohol.

Further hydrolysis of the monoester leads to the formation of phthalic acid, a common metabolic intermediate in the degradation of all phthalate esters. nih.govnih.gov Phthalic acid is then further catabolized through the pathways described above. Other identified metabolites from the degradation of similar phthalates include monohydroxyheptyl phthalate, mono-oxoheptylphthalate, and monocarboxyhexyl phthalate. researchgate.net The identification of these intermediates is critical for elucidating the complete degradation pathway.

Table 2: Key Metabolic Intermediates in Phthalate Biodegradation

Intermediate Compound Precursor Role in Pathway References
Monoester (e.g., Mono-isoheptyl phthalate) Diester (e.g., this compound) Product of initial enzymatic hydrolysis. d-nb.infonih.gov
Phthalic Acid Monoester Central intermediate for both aerobic and anaerobic pathways. nih.govnih.gov
Protocatechuate Phthalic Acid Key intermediate in the aerobic degradation pathway leading to ring cleavage. d-nb.info

| Benzoyl-CoA | Phthalic Acid (via Phthaloyl-CoA) | Central intermediate in the anaerobic degradation pathway. | nih.govresearchgate.net |

A wide variety of microorganisms capable of degrading phthalates have been isolated from different environments, including soil and sediment. nih.govproquest.com Both individual strains and microbial consortia have been shown to be effective.

Bacterial consortia, which are communities of different microbial species, often exhibit enhanced degradation capabilities compared to single strains. nih.gov This is due to synergistic interactions where one species may break down the initial compound into intermediates that are then utilized by other species. nih.gov Genera that have been identified in phthalate-degrading consortia include Serratia, Methylobacillus, Achromobacter, Pseudomonas, Stenotrophomonas, Methyloversatilis, Delftia, and Brevundimonas. proquest.com

Several individual bacterial strains have also been identified for their ability to degrade phthalates. For example, strains of Bacillus subtilis have demonstrated the capability to degrade various phthalate esters. nih.gov One study highlighted an endophytic Bacillus subtilis strain that could effectively degrade dibutyl phthalate and other phthalates, suggesting its potential for bioremediation. nih.gov Other notable genera with phthalate-degrading species include Acinetobacter, Arthrobacter, Gordonia, Rhodococcus, and Sphingomonas. proquest.comresearchgate.net

Phototransformation Processes and Kinetics

In addition to microbial activity, phototransformation, or photodegradation, is another significant process that contributes to the breakdown of phthalates in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. researchgate.netproquest.com This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the phthalate molecule.

The kinetics of phototransformation can be influenced by the presence of photosensitizers, such as titanium dioxide (TiO2), which can accelerate the degradation process through photocatalysis. nih.gov Studies on other phthalates have shown that UV irradiation in the presence of a photocatalyst like TiO2 can lead to high removal efficiencies. nih.gov The degradation kinetics often follow pseudo-first-order models. researchgate.net The process involves the generation of highly reactive oxygen species that attack the phthalate molecule, leading to its decomposition into smaller, less harmful compounds, and ultimately, mineralization. nih.gov

Chemical Hydrolysis Kinetics and Mechanisms

The chemical hydrolysis of this compound (DIHP) is a key abiotic degradation process that influences its persistence in aqueous environments. The reaction involves the cleavage of the ester bonds, leading to the formation of mono-isoheptyl phthalate (MIHP) and subsequently phthalic acid and isoheptyl alcohol. The rate of this reaction is significantly influenced by pH and temperature.

The hydrolysis of phthalate esters can be catalyzed by both acids and bases. However, under typical environmental conditions (pH 5-9), base-catalyzed hydrolysis is the more dominant mechanism. The general mechanism for base-catalyzed hydrolysis of a dialkyl phthalate, such as DIHP, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This is followed by the departure of the isoheptyloxy group, leading to the formation of the monoester. A second hydrolysis step can then occur to yield phthalic acid.

First Hydrolysis Step:

this compound + OH⁻ → Mono-isoheptyl phthalate + Isoheptyl alcohol

Second Hydrolysis Step:

Mono-isoheptyl phthalate + OH⁻ → Phthalic acid + Isoheptyl alcohol

It is important to note that abiotic degradation of phthalates through hydrolysis is generally a slow process under most environmental conditions compared to biotic degradation pathways.

Advanced Analytical Methodologies for Diisoheptyl Phthalate Detection and Quantification

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The primary challenge in analyzing DIHP is its effective separation from the sample matrix, which can be environmental (e.g., water, sediment, consumer products) or biological (e.g., urine, serum, tissue). cdc.govepa.gov The choice of sample preparation technique is critical and depends on the matrix type, the target analyte (parent compound or metabolite), and the subsequent analytical instrumentation.

Extracting DIHP from complex samples necessitates robust procedures to isolate the analyte and remove interfering substances.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for extracting phthalates from liquid samples. nih.goveuropa.eu It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Solvents such as n-hexane, petroleum ether, and acetonitrile (B52724) are commonly employed. cdc.govnih.govcdc.gov For instance, in the analysis of beverage samples, n-hexane has been identified as an effective extraction solvent. nih.gov For non-fatty liquid samples, LLE may be sufficient without extensive clean-up. europa.eu

Solid-Phase Extraction (SPE): SPE is a preferred method for both extraction and clean-up, offering advantages like higher recovery rates, reduced solvent consumption, and cleaner extracts compared to LLE. The process involves passing the sample through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of an organic solvent. For biological samples like urine or serum, SPE is used to concentrate phthalate (B1215562) metabolites and remove endogenous components. researchgate.net

Clean-up: Following initial extraction, a clean-up step is often essential, particularly for fatty or complex matrices like food, sediment, and biological tissues. cdc.govcdc.gov This step aims to remove co-extracted compounds such as lipids that can interfere with chromatographic analysis and damage analytical columns. Techniques like Florisil® chromatography have been used to remove interfering substances like organochlorine pesticides and PCBs. cdc.gov

Environmental biomonitoring assesses human exposure to chemicals by measuring the parent compounds or their metabolites in biological specimens. researchgate.net Urine is the preferred matrix for phthalate biomonitoring because phthalates are rapidly metabolized and their metabolites are excreted in urine. researchgate.netnih.gov The half-life of phthalates in the human body is typically less than 24 hours, making their urinary metabolites reliable biomarkers of recent exposure. nih.govnih.gov

The key steps in preparing biological samples, particularly urine, for DIHP metabolite analysis include:

Enzymatic Deconjugation: In the body, phthalate metabolites are often conjugated with glucuronic acid to increase their water solubility for excretion. researchgate.netnih.gov To analyze these metabolites, an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the glucuronide conjugate and release the free metabolite. researchgate.net

Extraction and Concentration: After deconjugation, the sample is typically subjected to Solid-Phase Extraction (SPE) to isolate and concentrate the target metabolites. researchgate.net In some modern methods, especially those using highly sensitive LC-MS/MS, a simpler "dilute-and-shoot" approach may be used, where the urine sample is simply diluted before injection, minimizing sample handling and potential contamination. researchgate.netyoutube.com

Recent biomonitoring studies have successfully quantified oxidative metabolites of DIHP in human urine, indicating widespread exposure. The presence of metabolites such as mono-hydroxyheptyl phthalate (MOHpP), mono-oxoheptyl phthalate, and monocarboxyhexyl phthalate (MCHxP) confirms human metabolism of the parent DIHP compound. nih.govresearchgate.net

Table 1: Geometric Mean (GM) Concentrations of Diisoheptyl Phthalate (DIHP) Metabolites in U.S. Adult Urine Samples

Metabolite GM Concentration (2000) (ng/mL) GM Concentration (2018–2019) (ng/mL)
Monocarboxyhexyl phthalate (MCHxP) 2.0 1.31
Monohydroxyheptyl phthalate (MHHpP) 0.38 0.59
Mono-oxoheptylphthalate (MOHpP) 0.19 0.03

Data sourced from a study on convenience samples of U.S. adults. nih.gov

Advanced Detection and Characterization Techniques

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) for Material Interaction Studies

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a rapid, non-destructive, and highly effective technique for studying the presence and interaction of phthalates like DIHP in polymeric materials. thermofisher.comnih.govmdpi.com It is widely used for screening consumer products, particularly those made from polyvinyl chloride (PVC), where phthalates are added as plasticizers to impart flexibility. thermofisher.com The technique requires minimal sample preparation and analyzes the surface of a material directly. mdpi.comresearchgate.net

The principle behind ATR-FTIR involves pressing a sample against a high-refractive-index crystal (commonly diamond). An infrared beam is directed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a shallow depth into the sample (typically a few micrometers). researchgate.net The detector measures the absorption of this evanescent wave by the sample, generating a characteristic infrared spectrum.

For material interaction studies involving DIHP, ATR-FTIR can be used in several ways:

Detection and Identification: The presence of DIHP within a polymer matrix can be confirmed by identifying its characteristic absorption bands in the FTIR spectrum. Phthalates exhibit strong absorption peaks from the carbonyl (C=O) group of the ester, typically around 1720-1740 cm⁻¹. nih.govresearchgate.net Other characteristic peaks in the aliphatic C-H stretching region (around 2850-2960 cm⁻¹) and the "fingerprint" region (below 1500 cm⁻¹) can also be used for identification. mdpi.comhpst.cz

Quantification: By creating calibration curves based on standards with known concentrations, ATR-FTIR can provide a quantitative or semi-quantitative measure of the phthalate content in a material. hpst.cz This is often used as a rapid screening method to check for compliance with regulations that limit phthalate concentrations to specific levels, such as 0.1% by weight. thermofisher.comthermofisher.com

Leaching and Migration Studies: ATR-FTIR can monitor the loss of DIHP from a material over time when exposed to different conditions (e.g., solvents, heat). By taking spectra of the material's surface at various intervals, a decrease in the intensity of the characteristic phthalate absorption peaks would indicate that the plasticizer is leaching out of the polymer matrix. nih.gov This provides valuable data on the stability of the plasticizer within the material and its potential for migration into contacting substances.

Table 2: Key ATR-FTIR Spectral Regions for Phthalate Analysis in Polymers

Wavenumber Range (cm⁻¹)VibrationSignificance in DIHP-Material Interaction Studies
2850 - 2960C-H stretch (aliphatic)Corresponds to the alkyl chains of the DIHP molecule; can be used for identification and quantification. mdpi.comhpst.cz
1720 - 1740C=O stretch (ester)A strong, characteristic peak for all phthalates, making it the primary band for detection and quantification. nih.govresearchgate.net
1000 - 1300C-O stretchPart of the fingerprint region that helps confirm the phthalate structure.
This table is generated based on general principles of FTIR analysis of phthalates.

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states of atoms on the outermost surface (typically the top 1-10 nm) of a material. dal.caresearchgate.net This makes it exceptionally well-suited for studying the surface interaction of DIHP with various substrates, such as polymers, metals, or environmental particles. nih.gov

The fundamental principle of XPS involves irradiating a sample surface with a beam of X-rays. The X-rays have sufficient energy to eject core-level electrons from the atoms within the analysis volume. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. researchgate.net The binding energy of a core electron is unique to the element and is also sensitive to the electron's local chemical environment (i.e., the oxidation state and bonding of the atom), resulting in small but measurable "chemical shifts." mpg.de

In the context of DIHP surface interactions, XPS can provide critical insights:

Adsorption Confirmation: XPS can directly detect the presence of DIHP adsorbed onto a surface by identifying the characteristic C 1s and O 1s signals of the phthalate molecule. The high-resolution C 1s spectrum of a phthalate can be deconvoluted into multiple peaks corresponding to the different types of carbon atoms: the aromatic ring (C-C/C-H), the alkyl chains (C-C), and the ester groups (C-O and O-C=O).

Interaction Mechanism: By analyzing the chemical shifts in the core-level spectra of both the DIHP adsorbate and the substrate material, the nature of the surface interaction can be elucidated. For example, a study on a related compound showed that upon interaction with a polyamide surface, the nitrogen (N 1s) signal of the amide shifted to a higher binding energy, indicating protonation and a direct chemical interaction with the acidic adsorbate. nih.gov Similar shifts in the substrate's spectra upon DIHP exposure could reveal bonding mechanisms such as hydrogen bonding or other chemical interactions.

Surface Coverage and Orientation: The relative intensities of the XPS signals can be used to determine the surface concentration of the adsorbed DIHP. nih.gov By performing angle-resolved XPS (ARXPS), where the take-off angle of the detected electrons is varied, information about the thickness and uniformity of the adsorbed DIHP layer can be obtained.

Table 3: Expected XPS Core Level Signals for Analyzing DIHP Surface Interactions

ElementCore LevelExpected Binding Energy Range (eV)Information Provided
CarbonC 1s~284-290Can be deconvoluted to distinguish between aromatic, aliphatic, and ester carbons in the DIHP molecule. researchgate.net
OxygenO 1s~531-534Can be deconvoluted to distinguish between the carbonyl (C=O) and ether (C-O) oxygen atoms in the ester group. researchgate.net
Substrate ElementsVariesVariesChemical shifts in substrate signals (e.g., N 1s, Si 2p, O 1s) can indicate chemical bonding with the DIHP molecule. nih.gov
Binding energy ranges are approximate and can vary based on the specific chemical environment and instrument calibration.

Quality Assurance and Quality Control in Analytical Procedures for this compound

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are imperative for generating reliable, accurate, and defensible data in the analysis of this compound. epa.govcdc.gov Given that phthalates are ubiquitous in laboratory environments, stringent measures are necessary to prevent sample contamination and ensure data integrity. cdc.gov A formal QA/QC program is a requirement for methods approved by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov

The minimum requirements of a comprehensive QA/QC program for DIHP analysis include:

Initial Demonstration of Capability: Before analyzing any samples, the laboratory must demonstrate its ability to achieve acceptable precision and accuracy with the analytical method. This typically involves analyzing four or more QC check samples spiked with a known concentration of DIHP. epa.gov

Method Detection Limit (MDL) and Limit of Quantitation (LOQ): The MDL, the minimum concentration that can be detected with 99% confidence, and the LOQ, the minimum concentration that can be quantitatively measured with a stated accuracy and precision, must be determined for DIHP in each sample matrix. researchgate.net

Calibration: Instruments like GC-MS or LC-MS must be calibrated using a series of standards to generate a calibration curve. The continuing validity of this curve must be verified each working day by analyzing one or more calibration standards. If the response varies by more than a set amount (e.g., ±15-20%), a new calibration curve must be prepared. epa.govwa.gov

Blanks: Several types of blanks are analyzed with each batch of samples. Method blanks (or reagent blanks) consist of all reagents used in the analysis and are processed just like a sample to check for contamination from the laboratory environment or reagents. researchgate.net Field blanks may also be used to check for contamination during sample collection.

Spiked Samples and Duplicates: Matrix spikes (a sample spiked with a known amount of DIHP) and matrix spike duplicates are analyzed to assess the method's accuracy (recovery) and precision (reproducibility) in the specific sample matrix. wa.gov The recovery should fall within established acceptance limits (e.g., 70-130%). wa.gov The Relative Percent Difference (RPD) between the duplicate analyses is calculated to measure precision. wa.gov

Internal Standards: For chromatographic methods, an isotopically labeled version of the analyte or a structurally similar compound not expected in the sample is often added to every sample, blank, and standard. This internal standard helps to correct for variations in extraction efficiency and instrument response. epa.gov

Table 4: Example Quality Control Parameters and Acceptance Criteria for Phthalate Analysis

QC ParameterPurposeTypical Acceptance Criteria
Method BlankAssess laboratory contaminationBelow the Limit of Quantitation (LOQ) researchgate.net
Calibration VerificationConfirm instrument calibration stability±15-20% of true value epa.govwa.gov
Matrix Spike RecoveryAssess method accuracy in the sample matrix70-130% wa.gov
Matrix Spike Duplicate (RPD)Assess method precision in the sample matrix≤20% wa.gov
Laboratory Control Sample (LCS)Assess method performance on a clean matrix70-130% Recovery wa.gov
Acceptance criteria are examples and may vary based on the specific method, laboratory, and regulatory requirements.

Environmental Exposure Assessment Methodologies for Diisoheptyl Phthalate

The assessment of environmental exposure to Diisoheptyl phthalate (B1215562) (DIHP) is crucial for understanding its potential impact on ecosystems and human health. This involves a multi-faceted approach that includes monitoring its presence in various environmental compartments, identifying its sources, and predicting its environmental fate.

Biotic Interactions and Mechanistic Investigation of Diisoheptyl Phthalate in Environmental and in Vitro Systems

Biotransformation Pathways in Non-Human Organisms and Microbial Systems

The biotransformation of diisoheptyl phthalate (B1215562) (DiHpP) in non-human organisms and microbial systems is a critical area of research for understanding its environmental fate and biological interactions. The enzymatic processes in these systems are primarily responsible for the degradation of DiHpP, leading to the formation of various metabolites.

Enzymatic Biotransformation Processes

In microbial systems, the initial step in the degradation of phthalate esters like DiHpP is typically the hydrolysis of the ester bonds. d-nb.infonih.gov This reaction is catalyzed by esterases, which are enzymes that cleave ester linkages. d-nb.infonih.gov This process results in the formation of a monoester, mono-isoheptyl phthalate, and an alcohol. This initial hydrolysis is a crucial step as it increases the water solubility of the compound, making it more available for further degradation.

Following the initial hydrolysis, further enzymatic reactions occur. In many bacteria, the degradation of phthalates proceeds through the action of dioxygenases, which introduce hydroxyl groups into the aromatic ring of the phthalate molecule. nih.gov This hydroxylation is a key step that prepares the molecule for ring cleavage and subsequent metabolism into central metabolic pathways. While specific enzymes for DiHpP degradation are not extensively characterized, the pathways are expected to be similar to those for other phthalates, involving a series of oxidation and cleavage reactions to break down the aromatic structure. nih.gov Fungi have also been shown to degrade phthalates, employing a range of enzymes including esterases, oxygenases, and oxidases/dehydrogenases. mdpi.comresearchgate.net

The general enzymatic pathway for phthalate ester degradation in microorganisms can be summarized as follows:

Ester Hydrolysis: Cleavage of the diester to a monoester and then to phthalic acid, catalyzed by esterases. d-nb.infonih.gov

Ring Hydroxylation: Introduction of hydroxyl groups onto the phthalic acid ring by dioxygenases. nih.gov

Ring Cleavage: Opening of the aromatic ring to form aliphatic intermediates.

Central Metabolism: Further degradation of the aliphatic intermediates into common metabolic products like acetyl-CoA.

Metabolite Identification and Elucidation of Metabolic Routes (e.g., Oxidative Metabolites like MHHpP, MOHpP, MCHxP)

The metabolism of DiHpP leads to the formation of several oxidative metabolites. While much of the detailed metabolic elucidation comes from mammalian systems, these metabolites are indicative of the types of biotransformations that can occur. The primary metabolites identified are monohydroxyheptyl phthalate (MHHpP), mono-oxoheptyl phthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP). researchgate.net

The formation of these metabolites suggests a metabolic route involving initial hydrolysis to the monoester, followed by oxidation of the alkyl side chain. The specific pathways are thought to involve:

Hydroxylation: The formation of MHHpP occurs through the hydroxylation of the heptyl side chain.

Oxidation: Further oxidation of the hydroxyl group leads to the formation of the keto group in MOHpP.

Omega-Oxidation: The formation of MCHxP likely occurs through omega-oxidation of the alkyl chain, leading to a terminal carboxylic acid group.

These oxidative transformations are common metabolic pathways for xenobiotics and are facilitated by enzymes such as cytochrome P450 monooxygenases. The identification of these specific metabolites provides a clear picture of the biotransformation routes of DiHpP.

Table 1: Key Oxidative Metabolites of Diisoheptyl Phthalate

MetaboliteFull NameAbbreviation
Monohydroxyheptyl phthalateMonohydroxyheptyl phthalateMHHpP
Mono-oxoheptyl phthalateMono-oxoheptyl phthalateMOHpP
Monocarboxyhexyl phthalateMonocarboxyhexyl phthalateMCHxP

Molecular Interaction Studies with Biological Macromolecules

Understanding the interaction of DiHpP with biological macromolecules is essential for elucidating its mechanisms of action at the molecular level. Studies have focused on its binding affinity to nuclear receptors and have employed computational approaches to predict these interactions.

Ligand-Receptor Binding Affinity Analysis (e.g., Peroxisome Proliferator-Activated Receptors (PPARs), Retinoid-X-Receptor-α (RXRα), Human Pregnane X Receptor (hPXR))

Phthalates, including DiHpP, are known to interact with various nuclear receptors that play crucial roles in regulating gene expression involved in metabolism and xenobiotic response.

Peroxisome Proliferator-Activated Receptors (PPARs): Phthalate monoesters are known to activate PPARs, with the potency generally increasing with the length of the alkyl side chain. nih.gov In silico studies have shown that various phthalates can efficiently bind to human PPAR subtypes (α, β, and γ). epa.gov While specific binding data for DiHpP is limited, its structure suggests it would also interact with these receptors. Phthalates are thought to bind to the same ligand-binding domain as endogenous fatty acid ligands. nih.gov

Retinoid-X-Receptor-α (RXRα): RXRα forms heterodimers with many other nuclear receptors, including PPARs and PXR. nih.gov In silico molecular docking studies have demonstrated that various phthalates exhibit binding affinity for RXR subtypes. epa.gov

Human Pregnane X Receptor (hPXR): PXR is a key nuclear receptor involved in sensing foreign chemicals and regulating the expression of drug-metabolizing enzymes and transporters. nih.gov Several phthalate monoesters have been shown to activate both mouse and human PXR. bu.edu In silico docking studies have evaluated the molecular interactions of various diphthalates and their monophthalates with the ligand-binding domain of hPXR. epa.gov

In Silico Molecular Docking and Other Computational Approaches for Interaction Profiling

In the absence of extensive experimental data, in silico molecular docking has been a valuable tool for predicting the binding of phthalates to nuclear receptors. These computational methods estimate the binding affinity and identify key molecular interactions between the ligand and the receptor's binding pocket.

Molecular docking studies have shown that phthalates can fit into the ligand-binding pockets of receptors like PPARs and hPXR. epa.govepa.gov For instance, studies on other phthalates have revealed that hydrophobic interactions play a significant role in stabilizing the binding between the phthalate molecule and the glucocorticoid receptor. nih.gov Similar interactions are expected for DiHpP with other nuclear receptors. These computational approaches provide a framework for understanding how DiHpP might interact with and potentially modulate the activity of these important regulatory proteins.

Table 2: Nuclear Receptors Investigated for Phthalate Interactions

ReceptorFull NameFunction
PPARsPeroxisome Proliferator-Activated ReceptorsRegulate lipid metabolism and energy homeostasis. oup.com
RXRαRetinoid-X-Receptor-αForms heterodimers with other nuclear receptors to regulate gene expression. nih.gov
hPXRHuman Pregnane X ReceptorSenses xenobiotics and regulates their metabolism. nih.gov

Modulation of Cellular Phenotypic Parameters in In Vitro Models (without discussion of adverse outcomes or cytotoxicity)

In vitro studies provide a controlled environment to investigate the direct effects of DiHpP on cellular functions, independent of systemic effects. Research in this area has focused on parameters such as cell communication and proliferation.

Studies on liver oval cells have investigated the effects of various phthalates, including DiHpP, on gap junctional intercellular communication (GJIC). nih.gov GJIC is a critical process for maintaining tissue homeostasis, and its modulation can indicate an alteration in cellular phenotype. In these studies, DiHpP was found to reduce cell viability at higher concentrations, but no signs of cell damage were observed at concentrations up to 80 μM. nih.gov

Furthermore, in vivo studies in rats and mice have shown that DiHpP can lead to significant elevations in hepatic DNA synthesis. industrialchemicals.gov.au This suggests a potential effect on cell proliferation. In another in vitro study, a mixture of phthalates including this compound was found to inhibit the growth of mouse antral follicles. nih.gov These findings indicate that DiHpP can modulate fundamental cellular processes.

It is important to note that these studies focus on the modulation of cellular parameters without delving into cytotoxic or adverse outcomes, providing a picture of the primary cellular responses to DiHpP exposure.

Cellular Homeostasis Perturbations (e.g., lipid droplet dynamics, mitochondrial activity)

This compound (DIHP) has been shown to disrupt cellular homeostasis in specific biological systems, notably in the liver and fetal testes. Research indicates that DIHP can induce peroxisome proliferation and interfere with steroidogenesis, reflecting significant perturbations in the normal metabolic and signaling functions of cells.

In studies using rodent models, DIHP administration resulted in effects characteristic of peroxisome proliferators. Specifically, in vivo experiments on male F344 rats and male B6C3F1 mice demonstrated that dietary exposure to DIHP leads to an increase in liver weight. industrialchemicals.gov.au This physiological change was accompanied by biochemical alterations, including a significant elevation in peroxisomal beta-oxidation (PBOX). industrialchemicals.gov.aunih.gov PBOX is a key metabolic pathway for the breakdown of fatty acids, and its upregulation is a hallmark of peroxisome proliferation. This alteration in lipid metabolism signifies a disruption of the liver's metabolic homeostasis.

Furthermore, these studies observed that DIHP treatment induced an increase in replicative DNA synthesis in the periportal region of the liver in both rats and mice. industrialchemicals.gov.au While DIHP was found to not inhibit gap junctional intercellular communication (GJIC), the induced DNA synthesis points to a disruption in the regulation of cell proliferation. industrialchemicals.gov.aunih.gov

Hepatic Effects of this compound (DIHP) in Rodent Models

EndpointSpeciesEffect ObservedReference
Liver WeightF344 RatIncreased industrialchemicals.gov.au
Peroxisomal Beta-Oxidation (PBOX)F344 Rat & B6C3F1 MouseElevated industrialchemicals.gov.aunih.gov
Replicative DNA SynthesisF344 Rat & B6C3F1 MouseIncreased (Periportal) industrialchemicals.gov.au
Gap Junctional Intercellular Communication (GJIC)F344 Rat & B6C3F1 MouseNo Inhibition industrialchemicals.gov.aunih.gov

Beyond the liver, DIHP exposure has been demonstrated to perturb the homeostatic environment of the developing male reproductive system. In utero exposure to DIHP in Sprague-Dawley rats was found to significantly impair the production of testosterone (B1683101) in fetal testes. nih.govresearchgate.net This disruption of steroidogenesis in fetal Leydig cells is a critical disturbance of cellular and endocrine homeostasis during a key developmental window. nih.gov The proper regulation of androgen and insulin-like 3 (INSL3) production by fetal Leydig cells is essential for the normal sexual differentiation of the male reproductive tract, and its disruption by phthalates can lead to developmental anomalies. nih.gov

Effect of in Utero DIHP Exposure on Fetal Testicular Function in Rats

Biological SystemCell TypeEffect ObservedReference
Fetal TestisLeydig CellsReduced Testosterone Production nih.govresearchgate.net

Engagement with Cellular Stress Pathways (e.g., oxidative pathways)

The engagement of this compound with cellular stress pathways, particularly those related to oxidative stress, is less specifically documented in scientific literature compared to other phthalates. As a class, phthalate esters are often associated with the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products or repair the resulting damage. mdpi.com This imbalance can lead to damage to lipids, proteins, and DNA.

Structure Activity Relationship Sar Studies for Diisoheptyl Phthalate

SAR in Relation to Environmental Degradation Kinetics and Pathways

The environmental persistence and degradation of phthalate (B1215562) esters are strongly governed by the structure of their alkyl side chains. For Diisoheptyl phthalate, which possesses two branched C7 chains, these structural features are key determinants of its degradation kinetics.

General Principles of Phthalate Degradation:

Biodegradation: The primary route for phthalate degradation in the environment is aerobic biodegradation researchgate.net. A general SAR trend shows that phthalates with shorter, linear alkyl chains are more readily biodegradable. As the ester chain length increases and branching becomes more complex, the rate of mineralization tends to decrease mst.dk. This is attributed to increased hydrophobicity and steric hindrance, which can limit microbial enzyme access.

Hydrolysis: Abiotic degradation through hydrolysis is generally a slow process for phthalates under typical environmental pH conditions. While it can occur in two steps—first to the monoester and then to phthalic acid—it is not considered a significant degradation pathway for most phthalates compared to microbial action mst.dk.

SAR Applied to this compound: this compound is categorized as a 'transitional' phthalate, with a carbon backbone of predominantly 6 carbons plus a methyl branch industrialchemicals.gov.au. Its structure places it between the readily biodegradable short-chain phthalates and the more persistent long-chain phthalates. Its branched structure, similar to that of diisononyl phthalate (DINP), suggests it would exhibit slower biodegradation rates than linear-chain phthalates of similar carbon number due to steric hindrance affecting enzymatic action. Studies on long-chain phthalates like DINP show they are on the borderline of being readily biodegradable mst.dk. Therefore, DIHP is expected to have a relatively slow degradation rate in the environment, leading to a potential for persistence, particularly in anaerobic sediments where biodegradation is less efficient.

Phthalate EsterAbbreviationAlkyl Chain StructureWater SolubilityLog KowBiodegradability Status
Dimethyl PhthalateDMPC1 (Linear)High1.61Readily Biodegradable mst.dk
Di-n-butyl PhthalateDBPC4 (Linear)Low4.45Readily Biodegradable mst.dk
This compoundDIHPC7 (Branched)Very Low~7.4 (estimated)Slow / Borderline mst.dkindustrialchemicals.gov.au
Diisononyl PhthalateDINPC9 (Branched)Very Low>8.0Borderline Biodegradable mst.dk
Di(2-ethylhexyl) PhthalateDEHPC8 (Branched)Very Low7.5Slow Biodegradation researchgate.net

SAR Governing Biotransformation Pathways in Environmental Biota

The biotransformation of phthalates in environmental organisms, ranging from microorganisms to fish, follows a generally conserved pathway that is heavily influenced by the ester side-chain structure.

Common Biotransformation Pathway: The microbial metabolism of phthalate esters typically proceeds through a series of enzymatic reactions:

De-esterification: The process begins with the hydrolysis of one of the ester bonds, converting the parent phthalate diester into its corresponding monoester metabolite and an alcohol. This step is often rate-limiting, especially for long-chain phthalates nih.gov.

Second Hydrolysis: The monoester is then further hydrolyzed to phthalic acid and a second alcohol molecule nih.gov.

Ring Cleavage: Phthalic acid serves as a central intermediate, which is subsequently catabolized by microbial dioxygenases, leading to the cleavage of the aromatic ring and eventual mineralization into carbon dioxide and water under aerobic conditions nih.gov.

Influence of DIHP's Structure: For this compound, the biotransformation process is dictated by its C7 branched chains.

Enzymatic Access: The length and branching of the heptyl chains can create steric hindrance, potentially slowing the initial hydrolysis step catalyzed by carboxylesterases in biota nih.gov. This makes DIHP likely more resistant to biotransformation than short-chain phthalates like diethyl phthalate (DEP) or di-n-butyl phthalate (DBP).

Alternative Pathways: In addition to hydrolysis, oxidative pathways involving cytochrome P450 monooxygenases can play a role, particularly in fungi and higher organisms nih.govepa.gov. These enzymes can catalyze hydroxylation of the alkyl chain or oxidative O-dealkylation as an alternative or preceding step to hydrolysis. The complex branched structure of DIHP may favor such oxidative attacks at various positions on the heptyl chain, leading to a more complex mixture of intermediate metabolites compared to linear phthalates.

StepReactionKey EnzymesInfluence of Structure
1Diester → Monoester + AlcoholCarboxylesterases, HydrolasesRate-limiting step; slowed by long, branched chains (e.g., in DIHP) due to steric hindrance. nih.gov
2Monoester → Phthalic Acid + AlcoholCarboxylesterases, HydrolasesGenerally faster than the first hydrolysis step.
3Phthalic Acid → Acyclic IntermediatesDioxygenasesA common pathway for many phthalates following conversion to phthalic acid. nih.gov
AlternativeOxidative Attack on Alkyl ChainCytochrome P450 MonooxygenasesHydroxylation or O-dealkylation; may be significant for complex branched chains like those in DIHP. nih.gov

SAR for Molecular Interactions with Biological Receptors and Macromolecules

The structure of phthalate ester side chains is a crucial factor in determining their ability to interact with biological receptors, particularly nuclear receptors, which can lead to endocrine disruption and other biological effects. nih.govnih.gov

Phthalates as Ligands for Nuclear Receptors: Many phthalates and their monoester metabolites can act as ligands for a variety of nuclear receptors. The length, branching, and flexibility of the alkyl chains determine the binding affinity and specificity for these receptors. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): High molecular weight phthalates are known activators of PPARs, particularly the PPARα subtype. oup.comnih.gov This interaction is linked to effects on lipid metabolism and peroxisome proliferation in rodents. oup.com Research on this compound has shown that it produces effects indicative of peroxisome proliferation in both rats and mice, such as increased liver weights and elevated peroxisomal beta-oxidation, strongly suggesting it acts as a PPAR agonist. industrialchemicals.gov.au

Androgen Receptor (AR): Some phthalates and their metabolites exhibit anti-androgenic activity by acting as antagonists to the androgen receptor. nih.gov In silico docking studies show that the metabolites of phthalates like DEHP can fit into the ligand-binding pocket of the AR, interacting with key amino acid residues. nih.govnih.gov The activity is dependent on the side-chain structure, which influences the stability of the interaction.

Xenosensing Receptors (PXR and CAR): The Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are activated by a wide range of xenobiotics, including phthalates. oup.comnih.gov Activation of these receptors leads to the upregulation of genes involved in the metabolism and clearance of foreign compounds. Phthalates with longer, branched chains, such as di-isononyl phthalate (DINP), have been shown to be potent activators of CAR and PXR. oup.com Given its structural similarity, DIHP is also likely to interact with these receptors.

SAR Applied to this compound: The SAR for DIHP's receptor interactions can be inferred from its structure and from data on similar phthalates. As a high molecular weight, branched phthalate, its activity profile is expected to align with compounds like DEHP and DINP. The confirmed ability of DIHP to induce peroxisome proliferation points directly to its interaction with PPARs. industrialchemicals.gov.au The C7 branched structure likely provides the necessary lipophilicity and three-dimensional shape to fit within the relatively large and promiscuous ligand-binding pockets of nuclear receptors like PPAR, PXR, and CAR.

ReceptorPhthalateObserved Interaction / EffectStructural Influence
PPARαThis compound (DIHP)Induces peroxisome proliferation. industrialchemicals.gov.auLong, branched C7 chains facilitate binding and activation. industrialchemicals.gov.auoup.com
PPARsDi(2-ethylhexyl) phthalate (DEHP)Activation leads to altered gene expression. oup.comBranched C8 chain is an effective agonist.
Androgen Receptor (AR)DEHP MetabolitesAntagonistic activity; disrupts AR signaling. nih.govnih.govMetabolites with exposed carboxyl group and specific chain length interact with the ligand-binding pocket. nih.gov
Estrogen Receptor (ER)Various PhthalatesWeakly estrogenic or anti-estrogenic activity. nih.govActivity depends on the specific phthalate and test system.
PXR / CARDiisononyl phthalate (DINP)Potent activation; induction of CYP enzymes. oup.comLong, branched C9 chains are effective activators.

Regulatory Framework Analysis and Policy Implications for Diisoheptyl Phthalate

International and National Regulatory Approaches for Phthalate (B1215562) Management

The regulation of phthalates varies significantly across jurisdictions, with some regions adopting a substance-by-substance approach while others are moving towards regulating them as a class. These differences in regulatory strategies reflect diverse approaches to risk assessment and management.

A number of key regulations in Europe and North America address the use of phthalates, with varying degrees of specificity for diisoheptyl phthalate.

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) : In the European Union, REACH is the primary regulation governing the production and use of chemical substances. While several phthalates are listed as Substances of Very High Concern (SVHC) and are subject to authorization, this compound is not currently registered under EU REACH. However, there has been a recommendation to add it to the UK REACH authorisation list to prevent its use as a "regrettable substitute" for other restricted phthalates. nih.gov Under REACH, certain phthalates like DEHP, DBP, BBP, and DIBP are restricted in most consumer articles to a concentration of 0.1% by weight, individually or in combination. epa.govises-europe.orgnih.gov

EU Food Contact Materials (FCM) Regulation : The EU's Regulation (EU) 10/2011 on plastic materials and articles intended to come into contact with food authorizes five phthalates for use, subject to specific migration limits and restrictions, generally for non-fatty foods and not for infant formulas. epa.govoecd.orgactra.org.au This regulation does not explicitly list this compound.

US Consumer Product Safety Improvement Act (CPSIA) : In the United States, the CPSIA prohibits the sale of any "children's toy" or "child care article" containing more than 0.1% of certain specified phthalates. nih.govindustrialchemicals.gov.aufoodpackagingforum.orgechemportal.orgindustrialchemicals.gov.au The list of prohibited phthalates includes DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, and DCHP. nih.govfoodpackagingforum.orgindustrialchemicals.gov.au this compound is not currently included in this list of restricted substances.

Canadian Regulations : Canada manages chemical substances under the Canadian Environmental Protection Act, 1999 (CEPA 1999). inchem.orgun.orgoecd.orgresearchgate.net While several phthalates have been assessed and some are subject to restrictions, particularly in children's products, there are no specific regulations that single out this compound. oecd.orgresearchgate.netnih.gov Health Canada continues to monitor phthalate exposure through initiatives like the Canadian Health Measures Survey. nih.gov

The following table provides a high-level overview of the regulatory status of certain phthalates under these key regulations.

RegulationDi(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Benzyl butyl phthalate (BBP)Diisobutyl phthalate (DIBP)This compound (DIHP)
EU REACH Restricted in most articles to ≤ 0.1%Restricted in most articles to ≤ 0.1%Restricted in most articles to ≤ 0.1%Restricted in most articles to ≤ 0.1%Not registered; proposed for UK authorisation
EU FCM Authorized with restrictionsAuthorized with restrictionsAuthorized with restrictionsIncluded in group restrictionsNot explicitly listed
US CPSIA Prohibited in children's toys and articles > 0.1%Prohibited in children's toys and articles > 0.1%Prohibited in children's toys and articles > 0.1%Prohibited in children's toys and articles > 0.1%Not restricted
Canadian Regulations Restricted in certain children's productsRestricted in certain children's productsRestricted in certain children's productsNot explicitly restrictedNot explicitly restricted

Regulatory agencies employ structured frameworks to assess the potential risks of chemicals. These frameworks provide a systematic and transparent approach to evaluating scientific data.

Organisation for Economic Co-operation and Development (OECD) Screening Information Data Set (SIDS) : The OECD SIDS program provides a framework for the initial assessment of high production volume (HPV) chemicals. canada.cachemycal.com This process involves gathering and evaluating existing data on the physicochemical properties, environmental fate and pathways, ecotoxicity, and human health effects of a chemical. industrialchemicals.gov.au A SIDS Initial Assessment Report (SIAR) for this compound has been developed, which includes a summary of available data and an initial assessment of its potential hazards. canada.caepa.gov The methodology often involves using data from analogue substances to fill data gaps. industrialchemicals.gov.au

National Industrial Chemicals Notification and Assessment Scheme (NICNAS) : Now replaced by the Australian Industrial Chemicals Introduction Scheme (AICIS), NICNAS utilized the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework. actra.org.auun.orgacs.orguml.eduresearchgate.net IMAP is a risk-based approach that aligns the level of assessment effort with the potential for risk. actra.org.auindustrialchemicals.gov.aunih.gov It consists of three tiers:

Tier I : A high-throughput assessment using available data to identify chemicals of low concern. actra.org.auindustrialchemicals.gov.aunih.gov

Tier II : A more detailed substance-by-substance or group-based risk evaluation. industrialchemicals.gov.aunih.govacs.orguml.edu A Tier II assessment has been conducted for a group of phthalate esters, including this compound. acs.org

Tier III : An in-depth assessment to address specific concerns that could not be resolved in Tier II. industrialchemicals.gov.aunih.gov

These frameworks rely on a weight-of-evidence approach, considering all available scientific information to characterize the hazards of a chemical.

Methodological Approaches to Environmental Risk Assessment (without presenting risk findings)

Environmental risk assessment for chemicals like this compound involves methodologies to evaluate the combined effects of multiple substances and to estimate exposure levels.

There is a growing recognition among regulatory bodies that assessing the risk of chemicals on an individual basis may not be sufficiently protective of public health, as people are exposed to multiple chemicals simultaneously. tandfonline.comchemsec.org This has led to the development and application of cumulative risk assessment (CRA) methodologies, particularly for substances with similar mechanisms of action, such as certain phthalates. nih.govchemsec.orgnih.gov

Key methodologies used in CRA for phthalates include:

Hazard Index (HI) : This approach sums the hazard quotients (the ratio of exposure to a reference dose) for multiple chemicals that cause a common adverse effect. acs.orguml.edunih.gov An HI greater than one suggests a potential for adverse health effects. uml.edu

Margin of Exposure (MOE) : The MOE is the ratio of the no-observed-adverse-effect level (NOAEL) or benchmark dose (BMD) from toxicological studies to the estimated human exposure. uml.edunih.gov A cumulative MOE can be calculated for a group of chemicals. uml.edu

These methodologies are being increasingly applied by regulatory agencies like the U.S. Environmental Protection Agency (EPA) and Health Canada in their assessments of phthalates. uml.educhemsec.org

Estimating human and environmental exposure to chemicals is a critical component of risk assessment. Regulatory bodies utilize a variety of methodologies, often in a tiered approach. nih.govepa.gov

Indirect Estimation Methods : These methods use data on the concentration of a chemical in various media (e.g., air, water, food, consumer products) and information on human activity patterns to model exposure. acs.org Models used in regulatory contexts include:

The U.S. EPA's ChemSTEER (Chemical Screening Tool for Exposures and Environmental Releases) and E-FAST (Exposure and Fate Assessment Screening Tool) are used to estimate worker, consumer, and environmental exposures. epa.gov

Under REACH, various models such as the Targeted Risk Assessment (TRA) tool, Stoffenmanager® , and the Advanced REACH Tool (ART) are used to estimate occupational and consumer exposure. nih.govises-europe.org

Biomonitoring : This approach involves measuring the concentration of a chemical or its metabolites in human tissues or fluids, such as urine or blood. acs.org Biomonitoring data provides a direct measure of internal exposure and can be used to back-calculate intake levels. acs.org

These methodologies each have their strengths and limitations, and often a combination of approaches is used to develop a comprehensive exposure assessment. acs.org

Policy Implications for Sustainable Use and Substitution Strategies

The regulatory scrutiny of certain phthalates has significant policy implications, driving a shift towards more sustainable use and the search for safer alternatives. A key concern in this transition is the potential for "regrettable substitution," where a hazardous chemical is replaced with another substance that is later found to also have adverse effects. inchem.org

This has led to several policy developments:

Class-based approaches : There is a growing movement to regulate chemicals in classes or groups rather than individually, particularly for substances with similar structures and toxicological profiles. inchem.org This approach aims to prevent regrettable substitutions within the same chemical class.

Focus on safer alternatives : Policies are increasingly emphasizing the need for a thorough assessment of the hazards of potential substitutes before they are widely adopted. This includes a greater demand for transparency from manufacturers regarding the chemical composition of their products.

Promotion of green chemistry : There is a push to encourage the design and use of chemicals that are inherently safer for human health and the environment.

For this compound, which is not as widely regulated as some other phthalates, these policy trends suggest that its future use may be influenced by a more precautionary and class-based approach to chemical management. The consideration of DIHP for the UK REACH authorisation list, for instance, is a direct result of concerns about regrettable substitution. nih.gov As the scientific understanding of phthalates continues to grow, it is likely that policies will continue to evolve to promote the sustainable use of chemicals and the transition to safer and more sustainable alternatives. acs.org

Q & A

Q. What analytical methods are recommended for detecting and quantifying DIHP in environmental or biological samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for high specificity. Sample preparation involves liquid-liquid extraction (e.g., dichloromethane) or solid-phase extraction (SPE) to isolate DIHP from matrices like urine, water, or polymers. Calibration curves should include internal standards (e.g., deuterated phthalates) to correct for matrix effects. Detection limits for DIHP in biological samples typically range from 0.1 to 1.0 µg/L, depending on the matrix complexity .
  • Key Considerations : Optimize column temperature gradients to resolve DIHP from co-eluting phthalates (e.g., DEHP, DIBP). Validate recovery rates using spiked samples .

Q. What are the primary biomarkers for DIHP exposure in human biomonitoring studies?

  • Methodology : Identify metabolites such as mono-isoheptyl phthalate (MiHpP) via enzymatic hydrolysis of urine samples followed by LC-MS/MS. Cross-validate results with isotopic dilution techniques to ensure accuracy. Reference ranges for urinary MiHpP in U.S. adults have been reported in studies using convenience sampling (e.g., 2018–2019 NHANES data) .
  • Challenges : Differentiate DIHP metabolites from structurally similar phthalates (e.g., DINP) using high-resolution mass spectrometry (HRMS) .

Q. How does DIHP compare to other phthalates in regulatory toxicity classifications?

  • Regulatory Context : DIHP is listed on the EU’s Candidate List of Substances of Very High Concern (SVHC) due to endocrine-disrupting properties. Compliance with REACH requires monitoring DIHP in products at concentrations ≥0.1% (w/w). Compare its toxicity profile to DEHP and DIBP using in vitro estrogen receptor transactivation assays .
  • Data Sources : Refer to the European Chemicals Agency (ECHA) dossiers and the Nordic Ecolabelling criteria for hazard assessments .

Advanced Research Questions

Q. What molecular mechanisms underlie DIHP’s endocrine-disrupting effects?

  • Experimental Design : Employ receptor-binding assays (e.g., ERα/ERβ, PPARγ) to quantify DIHP’s affinity relative to endogenous hormones. Use transcriptomic analysis (RNA-seq) in cell lines (e.g., MCF-7) to identify dysregulated pathways (e.g., steroidogenesis). Dose-response studies should align with OECD Test Guidelines (e.g., TG 456 for steroidogenesis) .
  • Contradictions : Some studies report weaker estrogenic activity for DIHP compared to DEHP, necessitating mechanistic studies to clarify its mode of action .

Q. How can researchers address challenges in developing DIHP alternatives without compromising material performance?

  • Alternative Screening : Evaluate non-phthalate plasticizers (e.g., DINCH, ATBC) using plastisol viscosity and migration tests. For PVC applications, compare DIHP’s plasticizing efficiency (e.g., tensile strength, elongation at break) with alternatives in ISO 176 standards. Prioritize substitutes with lower log Kow values to reduce bioaccumulation potential .
  • Case Study : Jayflex DINP, a common DEHP replacement, shows lower migration rates but may require formulation adjustments (e.g., emulsifier concentrations) .

Q. What are the degradation pathways of DIHP in aquatic environments, and how do they influence ecotoxicity?

  • Degradation Studies : Conduct photolysis and hydrolysis experiments under controlled pH and UV conditions. Quantify degradation products (e.g., phthalic acid, isoheptanol) via LC-HRMS. Assess ecotoxicity using Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays .
  • Data Gaps : Limited data exist on DIHP’s persistence in anaerobic sediments; prioritize studies using ISO 11734 respirometry .

Methodological Challenges and Solutions

Q. How can cross-contamination be minimized during DIHP analysis in complex matrices?

  • Best Practices : Use glassware pre-rinsed with acetone or hexane. Implement blank samples in each batch to detect background contamination. For GC-MS, employ guard columns to retain interfering compounds .

Q. What statistical approaches are suitable for analyzing dose-response relationships in DIHP toxicity studies?

  • Recommendations : Apply benchmark dose (BMD) modeling with EPA’s BMDS software for non-linear responses. Use multivariate regression to adjust for co-exposure to other phthalates in epidemiological datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.